N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide
CAS No.: 798551-16-3
Cat. No.: VC16812544
Molecular Formula: C29H55NO3
Molecular Weight: 465.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 798551-16-3 |
|---|---|
| Molecular Formula | C29H55NO3 |
| Molecular Weight | 465.8 g/mol |
| IUPAC Name | N-(1,3-dihydroxyoctadec-4-en-2-yl)undec-2-enamide |
| Standard InChI | InChI=1S/C29H55NO3/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-28(32)27(26-31)30-29(33)25-23-21-19-12-10-8-6-4-2/h22-25,27-28,31-32H,3-21,26H2,1-2H3,(H,30,33) |
| Standard InChI Key | QTQWYLBAWSLFMA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C=CCCCCCCCC)O |
Introduction
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide is a complex organic compound with a molecular formula of C29H55NO3. It is identified by the CAS number 798551-16-3 and has a molecular weight of approximately 465.8 g/mol . This compound belongs to a class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group.
Synthesis and Preparation
While specific synthesis methods for N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide are not detailed in the available literature, compounds of similar structure often involve reactions between carboxylic acids and amines. The preparation of ceramide-related compounds, which share structural similarities, typically involves acylation reactions followed by deprotection steps .
Biological and Chemical Significance
Ceramides, which are structurally related to N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide, play crucial roles in cellular signaling and membrane structure. They are involved in processes such as apoptosis and cell differentiation. While specific biological functions of this compound are not well-documented, its structural similarity to ceramides suggests potential roles in lipid metabolism or cellular signaling pathways.
Applications and Future Research Directions
Given its structural complexity and potential biological relevance, N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide could be of interest in fields such as pharmaceuticals or cosmetics, particularly where lipid-based formulations are used. Further research is needed to fully explore its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume